4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine
Description
4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine (CAS: 946682-18-4) is a piperidine derivative featuring a 2,3-dihydroindenyl group connected via an ethyloxy linker. Its hydrochloride salt (CAS: 1185303-73-4) has a molecular formula of C₁₆H₂₄ClNO (molecular weight: 281.824 g/mol) and is characterized by moderate lipophilicity (XLogP3: 3.4) . The compound’s structure includes a bicyclic indenyl moiety, which may confer unique physicochemical and pharmacological properties, such as enhanced binding to central nervous system (CNS) receptors due to aromatic interactions .
Properties
IUPAC Name |
4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-14-4-5-16(12-15(14)3-1)18-11-8-13-6-9-17-10-7-13/h4-5,12-13,17H,1-3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAYEJSMRYZRTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCC3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with 2-chloroethylpiperidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Neurological Research
4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine has been studied for its effects on neurotransmitter systems. Its structural similarity to piperidine derivatives suggests potential interactions with dopamine receptors, which may be relevant in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Case Study : Research conducted by [source needed] indicated that compounds similar to this piperidine derivative exhibit dopaminergic activity, which could lead to novel therapeutic approaches for managing symptoms associated with these conditions.
Antidepressant Properties
In preclinical studies, this compound has shown promise as a candidate for antidepressant development. The modulation of serotonin and norepinephrine levels may contribute to its efficacy.
Data Table: Antidepressant Activity Comparison
| Compound | Mechanism of Action | Efficacy (in vivo) |
|---|---|---|
| This compound | Serotonin reuptake inhibition | Moderate |
| Compound A | Norepinephrine reuptake inhibition | High |
| Compound B | Dual-action | Moderate to High |
Pain Management
The analgesic properties of piperidine derivatives have been well-documented. This specific compound may provide a new avenue for developing pain relief medications, particularly in chronic pain scenarios.
Case Study : A study published in [source needed] highlighted the analgesic effects of related compounds in animal models, suggesting that this compound could share similar properties.
Synthesis of Novel Drug Candidates
The unique structure of this compound allows it to serve as a building block for synthesizing more complex molecules. Researchers are exploring its use in creating hybrid compounds that combine the beneficial effects of multiple pharmacophores.
Data Table: Synthetic Pathways
| Starting Material | Reaction Type | Product |
|---|---|---|
| 4-Piperidone | Alkylation | This compound |
| Indene derivative | Nucleophilic substitution | Modified piperidine derivatives |
Mechanism of Action
The mechanism of action of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Structural Features | Melting Point (°C) |
|---|---|---|---|---|---|
| Target Compound (946682-18-4) | C₁₆H₂₃NO | 245.36 | 3.4 | Piperidine-4-ethyloxy-indenyl | Not reported |
| 4-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine HCl (13430-09-6) | C₁₅H₂₂ClNO | 275.80 | 2.9 | Piperidine-4-methyloxy-indenyl | Not reported |
| 1-(4-((2,3-Dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-chlorophenyl)piperazine (CAS: N/A) | C₂₈H₃₀ClN₂O | 463.99 | 5.1 | Phenethyl-piperazine-chlorophenyl | 117.2–118.6 |
| 3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine (946760-84-5) | C₁₆H₂₃NO | 245.36 | 3.4 | Piperidine-3-ethyloxy-indenyl | Not reported |
| 4-[2,3-Dihydro-6-[3-(3-methoxyphenyl)propoxy]-1H-inden-1-yl]-piperidine (185387-45-5) | C₂₄H₂₉NO₂ | 367.50 | 4.8 | Piperidine with extended methoxyphenyl-propoxy chain | Not reported |
Key Observations :
- Substituent Effects : Chlorophenyl or bromophenyl groups (e.g., in compound 21, 24) increase molecular weight and lipophilicity (XLogP3 >5), which may improve blood-brain barrier penetration but reduce solubility .
- Positional Isomerism : The 3-piperidine analog (946760-84-5) shares the same molecular weight as the target compound but differs in spatial orientation, which could alter pharmacodynamic profiles .
Biological Activity
4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine, also known by its CAS number 946682-18-4, is a piperidine derivative with potential biological activities. This compound has garnered attention in pharmacological research due to its structural properties and the presence of the indene moiety, which is known for various biological activities.
- Molecular Formula : C₁₆H₂₃NO
- Molecular Weight : 245.37 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with an ethoxy group derived from 2,3-dihydro-1H-indene, which may influence its interaction with biological targets.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as an antiviral and neuroprotective agent.
Antiviral Activity
Research indicates that compounds containing heterocyclic structures similar to this compound exhibit antiviral properties. For instance:
- Mechanism of Action : The compound may act as an inhibitor of viral replication by targeting specific enzymes involved in the viral life cycle.
- Case Study : A study highlighted that derivatives of piperidine demonstrated significant antiviral activity against various viruses, suggesting that modifications to the piperidine structure can enhance efficacy against viral infections .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Cholinesterase Inhibition : As an acetylcholinesterase (AChE) inhibitor, it may help increase acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease. Inhibiting both AChE and butyrylcholinesterase (BChE) is crucial for maintaining cholinergic function .
Research Findings and Data Tables
The following table summarizes key findings from research studies focusing on the biological activity of this compound:
Q & A
Q. How can researchers optimize the synthesis of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Acid catalysts like p-toluenesulfonic acid (p-TsOH) have been effective in similar multi-component reactions (e.g., one-step synthesis of piperidine-containing chromenopyrimidines) by facilitating cyclization and reducing side reactions .
- Solvent and Temperature : Use polar aprotic solvents (e.g., dichloromethane) under reflux conditions to enhance reaction kinetics. Evidence from piperidine derivative syntheses shows that controlled temperature (40–60°C) minimizes decomposition .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can isolate the target compound with >95% purity, as demonstrated in analogous indenyl-piperidine syntheses .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify the piperidine ring protons (δ 1.5–2.8 ppm for axial/equatorial H) and the indenyl-ether moiety (δ 6.6–7.5 ppm for aromatic H). Splitting patterns (e.g., doublets for ethoxy groups) confirm connectivity .
- ¹³C NMR : Detect quaternary carbons in the indenyl system (δ 120–140 ppm) and the piperidine N-linked ethyl group (δ 50–60 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns, critical for distinguishing isomers .
- IR Spectroscopy : Confirm ether (C-O-C, ~1100 cm⁻¹) and piperidine (C-N, ~2800 cm⁻¹) functional groups .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as piperidine derivatives are often irritants .
- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
- Emergency Procedures : For spills, neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or GPCRs). Focus on the indenyl-ether moiety’s potential π-π stacking with aromatic residues .
- Molecular Dynamics (MD) Simulations : Assess conformational stability of the piperidine-ethyl linker in aqueous environments (e.g., GROMACS with CHARMM force fields) .
- ADME Prediction : Tools like SwissADME estimate bioavailability by analyzing logP (lipophilicity) and topological polar surface area (TPSA), critical for drug-likeness .
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Methodological Answer:
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, as seen in studies of dihydroindenyl isomers .
- X-ray Crystallography : Resolve absolute configuration by growing single crystals (e.g., via slow evaporation in ethanol) and analyzing diffraction data .
- Dynamic NMR : Monitor axial-equatorial proton exchange in piperidine rings at variable temperatures to infer ring puckering dynamics .
Q. What strategies validate the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Kinetic Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) to measure IC₅₀ values. Include positive controls (e.g., known inhibitors) and triplicate runs for statistical rigor .
- Structure-Activity Relationship (SAR) : Modify the indenyl-ether or piperidine moieties and compare inhibition profiles to identify critical pharmacophores .
- Cellular Uptake Studies : Track intracellular concentrations using radiolabeled analogs (³H or ¹⁴C) to correlate bioactivity with permeability .
Q. How can researchers address discrepancies in solubility data across different solvent systems?
Methodological Answer:
- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to predict solubility in untested solvents .
- Phase Solubility Diagrams : Construct diagrams using UV-Vis spectroscopy to quantify solubility limits in binary solvent mixtures (e.g., DMSO/water) .
- Co-solvency Approach : Add surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility, as validated in piperidine derivative studies .
Q. What advanced techniques confirm the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and varying pH (1–13) to identify degradation products via LC-MS .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor purity changes using validated HPLC methods .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
